![molecular formula C21H22N2O2S2 B2367435 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1235615-00-5](/img/structure/B2367435.png)
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O2S2 and its molecular weight is 398.54. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and similar compounds have been studied for their herbicidal activity. Specifically, derivatives with a 2-arylsubstituted oxiranylmethyl structure have been synthesized, showing that the (S)-isomers are the active forms in herbicidal tests (Hosokawa et al., 2001).
Synthesis Methods
Efficient synthesis methods for compounds related to N-(pyridin-2-ylmethyl) sulfonamides have been developed. An example is the water-promoted, palladium-catalyzed, microwave-assisted synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, offering a superior method compared to existing procedures (Zhiyou et al., 2015).
Magnetic Anisotropy in Coordination Geometry
The compound has been studied in the context of magnetic anisotropy correlated with coordination geometry variation in cobalt(ii) complexes. Systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to variations in coordination geometry, affecting uniaxial magnetic anisotropy (Wu et al., 2019).
Neuropharmacological Research
In neuropharmacology, derivatives like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth, indicating potential therapeutic applications (Williams et al., 2010).
Antiproliferative Activity
The compound's derivatives have been assessed for antiproliferative activity against cancer cell lines. Novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety have shown higher antiproliferative activity compared to some standard drugs (Bashandy et al., 2014).
Corrosion Inhibition
Derivatives of N-(pyridin-2-ylmethyl) sulfonamides have been tested as inhibitors for mild steel corrosion in acidic solutions, demonstrating effective inhibition and providing insights into the adsorption behavior and mechanism of action (Sappani & Karthikeyan, 2014).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,21-9-8-18-5-1-2-6-19(18)13-21)23(14-17-10-12-26-16-17)15-20-7-3-4-11-22-20/h3-4,7-13,16H,1-2,5-6,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBPCWRILVBVHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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